CCR4 antagonist 4
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Overview
Description
CCR4 antagonist 4 is a small molecule that inhibits the activity of the C-C chemokine receptor type 4 (CCR4). This receptor is predominantly expressed on regulatory T cells (Tregs) and certain types of T helper cells. CCR4 plays a crucial role in the migration of these cells to sites of inflammation and tumors, making it a significant target for therapeutic interventions in cancer and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCR4 antagonist 4 involves multiple steps, typically starting with the preparation of a core scaffold, followed by functionalization to introduce various substituents. The synthetic routes often involve:
Formation of the core scaffold: This step may involve cyclization reactions or the use of pre-formed ring structures.
Functionalization: Introduction of functional groups such as amines, hydroxyls, or halogens through substitution reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods .
Chemical Reactions Analysis
Types of Reactions
CCR4 antagonist 4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CCR4 antagonist 4 has a wide range of scientific research applications, including:
Cancer Therapy: By inhibiting CCR4, this compound can prevent the migration of Tregs to the tumor microenvironment, thereby enhancing the anti-tumor immune response.
Inflammatory Diseases: This compound can reduce the recruitment of T helper cells to sites of inflammation, making it useful in treating conditions like asthma, dermatitis, and multiple sclerosis.
Immunology Research: This compound is valuable for studying the role of CCR4 in immune cell migration and function.
Drug Development: This compound serves as a lead compound for developing new therapies targeting CCR4.
Mechanism of Action
CCR4 antagonist 4 exerts its effects by binding to the CCR4 receptor, thereby blocking the interaction between CCR4 and its ligands, CCL17 and CCL22. This inhibition prevents the migration of Tregs and T helper cells to sites of inflammation and tumors. The blockade of CCR4 signaling enhances the anti-tumor immune response by increasing the ratio of effector T cells to Tregs in the tumor microenvironment .
Comparison with Similar Compounds
Similar Compounds
Mogamulizumab: A monoclonal antibody targeting CCR4, used in the treatment of certain types of T-cell lymphomas.
FLX475: An orally available small molecule CCR4 antagonist with similar applications in cancer therapy.
RPT193: Another small molecule CCR4 antagonist used in the treatment of allergic inflammatory diseases.
Uniqueness
CCR4 antagonist 4 is unique in its high potency and selectivity for CCR4, making it a promising candidate for therapeutic development. Unlike monoclonal antibodies like mogamulizumab, small molecule antagonists like this compound and FLX475 offer the advantage of oral bioavailability and potentially lower production costs .
Properties
Molecular Formula |
C24H27Cl2N7O |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone |
InChI |
InChI=1S/C24H27Cl2N7O/c25-17-7-6-16(19(26)14-17)15-29-22-18-4-3-9-28-21(18)30-24(31-22)33-12-10-32(11-13-33)23(34)20-5-1-2-8-27-20/h3-4,6-7,9,14,20,27H,1-2,5,8,10-13,15H2,(H,28,29,30,31)/t20-/m1/s1 |
InChI Key |
GDQQUDANFRCFMF-HXUWFJFHSA-N |
SMILES |
O=C(N1CCN(C2=NC(NCC3=CC=C(Cl)C=C3Cl)=C(C=CC=N4)C4=N2)CC1)[C@@H]5NCCCC5 |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCR4-IN-22; CCR4 IN-22; CCR4IN-22 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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